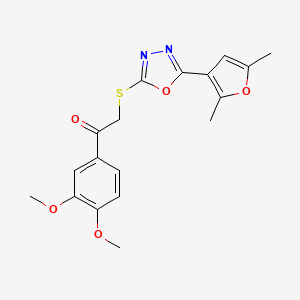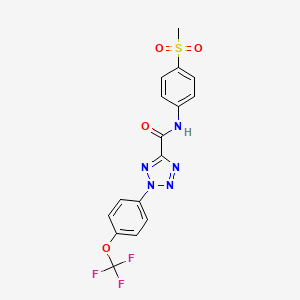![molecular formula C21H16ClFN4O3 B2803401 2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide CAS No. 953245-18-6](/img/structure/B2803401.png)
2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16ClFN4O3 and its molecular weight is 426.83. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiolabeled Compounds for PET Imaging
Research on fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines, such as those studied by Fookes et al. (2008), demonstrates high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared with central benzodiazepine receptors (CBRs). These compounds, including [18F]PBR compounds, have been synthesized with radiochemical yields suitable for PET imaging, indicating their potential for visualizing PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Anticancer Activity
A study by Al-Sanea et al. (2020) on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives showed anticancer activity against several cancer cell lines, highlighting the therapeutic potential of structurally similar compounds in oncology. One of the synthesized compounds exhibited cancer cell growth inhibition against eight cancer cell lines, suggesting a pathway for developing new anticancer agents (Al-Sanea et al., 2020).
Receptor Ligands for Neurodegenerative Disorders
El Kazzouli et al. (2011) designed and synthesized a novel class of imidazo[1,2-a]pyridines as melatonin receptor ligands. These compounds showed good affinities and selectivity for melatonin receptors, which could be beneficial in studying and treating neurodegenerative diseases (El Kazzouli et al., 2011).
Central Nervous System (CNS) Activity
Research into imidazo[1,2-b]pyridazines, as reported by Barlin et al. (1993), focuses on the synthesis of compounds with potential CNS activity. These studies involve the displacement of [3H]diazepam from rat brain membrane, indicating the relevance of such compounds in understanding CNS pharmacology (Barlin et al., 1993).
Ligand-Protein Interactions
The study of bioactive benzothiazolinone acetamide analogs for ligand-protein interactions and their potential in photovoltaic efficiency modeling suggests a multifaceted approach to the use of such compounds in both biological and materials science research (Mary et al., 2020).
Mécanisme D'action
Target of Action
The primary target of this compound is the mitochondrial respiratory chain . It acts by inhibiting electron transport between cytochrome b and c1 , which are key components of the mitochondrial respiratory chain involved in energy production.
Mode of Action
The compound provides both protective and curative activity , affecting both the early phases of the fungal infection process (spore germination, germ tube growth, and leaf penetration) and mycelial growth . It is rapidly taken up into the wax layer of the leaf and is distributed evenly by acropetal transport in the leaf .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria, which is a crucial pathway for ATP production. By inhibiting electron transport, it disrupts energy production, leading to the death of the fungal cells .
Pharmacokinetics
The compound exhibits excellent leaf systemicity, meaning it is rapidly taken up and distributed within the leaf . Uptake via seeds and roots is lower
Result of Action
The compound shows a broad spectrum of activity against Ascomycete, Basidiomycete, Deuteromycete, and Oomycete fungi . It provides complete control of Septoria leaf spot disease, including Septoria glume blotch, and good control of rust diseases .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the timing of application is quite flexible as the compound is rapidly taken up and translocated into the leaf . Field trials have shown that a mixture of this compound and tebuconazole was effective in controlling ramulose .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O3/c1-29-21-9-8-19-24-18(11-27(19)26-21)13-2-7-16(23)17(10-13)25-20(28)12-30-15-5-3-14(22)4-6-15/h2-11H,12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDYWUFLFGIWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![11-(Isobutylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2803325.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2803330.png)
![Methyl 3-amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2803333.png)


![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2803336.png)
![2-Chloro-N-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]propanamide](/img/structure/B2803338.png)
